3,5-Dichloropyridine-2-carbonyl chloride is an organic compound classified as an acyl chloride, specifically a derivative of 3,5-dichloropicolinic acid. It serves as a versatile building block in organic synthesis due to its reactive acyl chloride moiety, facilitating the introduction of the 3,5-dichloropyridine-2-carbonyl group into various molecules. This compound finds extensive applications in scientific research, particularly in the development of new pharmaceuticals, agrochemicals, and materials. [, ]
The compound can be identified by its chemical formula and is often referred to in scientific literature by its CAS number, 70151-22-3. It is categorized under the broader class of heterocyclic compounds due to the presence of nitrogen in the aromatic ring structure. The presence of multiple chlorine atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
The synthesis of 3,5-Dichloropyridine-2-carbonyl chloride can be accomplished through several methods. Here are notable approaches:
The molecular structure of 3,5-Dichloropyridine-2-carbonyl chloride can be described as follows:
3,5-Dichloropyridine-2-carbonyl chloride participates in various chemical reactions:
The mechanism of action for reactions involving 3,5-Dichloropyridine-2-carbonyl chloride typically involves:
3,5-Dichloropyridine-2-carbonyl chloride finds applications primarily in:
3,5-Dichloropyridine-2-carbonyl chloride (CAS: 70151-22-3) is an organochlorine compound with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.45 g/mol. Its IUPAC name is 3,5-dichloropyridine-2-carbonyl chloride, reflecting the positions of chlorine substituents at the pyridine ring's 3- and 5-positions and the acyl chloride (–C(=O)Cl) group at the 2-position. The structure confers high electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. Key identifiers include:
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H [2] RTSBEPIQHLPRCX-UHFFFAOYSA-N [2] The compound typically presents as a moisture-sensitive, colorless to pale yellow liquid or low-melting solid. Its reactivity is dominated by the acyl chloride group, which hydrolyzes in the presence of water. While experimental data on melting/boiling points are limited in the search results, its purity in commercial sources is ≥95% [2] [8].
Table 1: Key Chemical Characteristics of 3,5-Dichloropyridine-2-carbonyl Chloride
| Property | Value/Descriptor |
|---|---|
| CAS Number | 70151-22-3 |
| Molecular Formula | C₆H₂Cl₃NO |
| Molecular Weight | 210.45 g/mol |
| IUPAC Name | 3,5-Dichloropyridine-2-carbonyl chloride |
| Purity (Commercial) | ≥95% |
| Key Functional Groups | Acyl chloride, Dichloropyridine |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1